molecular formula C7H12N4O B2855833 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide CAS No. 1229456-15-8

3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2855833
CAS No.: 1229456-15-8
M. Wt: 168.2
InChI Key: LFJXQHGJAOKBJZ-UHFFFAOYSA-N
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Description

3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. As a substituted pyrazole carboxamide, this compound serves as a versatile scaffold and key synthetic intermediate in organic chemistry and drug discovery . The presence of multiple functional groups, including the 3-amino moiety and the tertiary carboxamide, makes it a valuable precursor for the synthesis of more complex molecules . Researchers utilize such aminopyrazole derivatives in the exploration of new pharmaceutical agents, particularly due to their potential as kinase inhibitors or modulators of various biological pathways . Handling of this substance should follow good laboratory practices. While a specific safety data sheet (SDS) for this exact compound was not identified in the search results, related pyrazole derivatives suggest it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment and work in a well-ventilated area. Researchers should consult the specific SDS for this product before use and handle it with appropriate care.

Properties

IUPAC Name

5-amino-N,N,2-trimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-10(2)7(12)5-4-6(8)9-11(5)3/h4H,1-3H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJXQHGJAOKBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is its use as a scaffold for developing kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer.

Case Study: CDK16 Inhibition

Research has demonstrated that derivatives of this compound can effectively inhibit cyclin-dependent kinase 16 (CDK16), which is implicated in several cancers. A study reported the synthesis of compounds based on the pyrazole moiety that exhibited high potency against CDK16 with an EC50 value of 33 nM. These compounds were shown to induce cell cycle arrest in cancer cells, highlighting their potential as therapeutic agents for cancer treatment .

Synthesis of Novel Derivatives

The compound serves as an intermediate for synthesizing various biologically active derivatives. Its structural features allow for modifications that enhance biological activity.

  • Antimicrobial Properties : Derivatives synthesized from this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.125 mg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, demonstrating efficacy in reducing inflammation in vitro and in vivo models .

Medicinal Chemistry Applications

The compound's unique structure makes it a valuable building block in medicinal chemistry for developing new drugs targeting various diseases.

Potential Therapeutic Areas

  • Cancer Treatment : The ability to inhibit specific kinases associated with cancer progression positions this compound as a candidate for further development in oncology.
  • Neurological Disorders : Research indicates that some pyrazole derivatives can influence neuroprotective pathways, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis of Related Compounds

To further understand the unique properties of this compound, a comparison with related pyrazole compounds can be insightful.

Compound NameStructural FeaturesUnique Properties
5-Amino-1H-pyrazoleContains an amino group at position 5Known for its role as a p38 MAPK inhibitor
4-Amino-3-methylpyrazoleMethyl substitution at position 3Exhibits different biological activity profiles
3-Amino-4-methylpyrazoleMethyl substitution at position 4Potential use in anti-inflammatory therapies
3-Amino-5-(trifluoromethyl)pyrazoleTrifluoromethyl group at position 5Enhanced lipophilicity may affect bioavailability

Mechanism of Action

The mechanism by which 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles. The trimethyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily. The carboxamide group can form hydrogen bonds with biological targets, influencing its binding affinity and activity.

Comparison with Similar Compounds

  • 3-Amino-1H-pyrazole-5-carboxamide: Lacks the trimethyl group.

  • 3-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide: Has one less methyl group compared to the trimethyl variant.

  • 3-Amino-N-methyl-1H-pyrazole-5-carboxamide: Has only one methyl group.

Uniqueness: The presence of the trimethyl group in 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide enhances its lipophilicity and biological activity compared to its similar counterparts. This makes it a more potent and versatile compound in various applications.

Biological Activity

3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is a pyrazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structure, characterized by three methyl groups and an amino group, contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

The molecular formula of this compound is C7H12N4OC_7H_{12}N_4O, with a molecular weight of approximately 168.2 g/mol. The presence of functional groups such as the amino group and carboxamide enhances its chemical reactivity, allowing it to participate in various biological processes.

This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic activities.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways, impacting various physiological processes.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibitory effects on tumor cell lines such as HepG2 and MCF-7 .
  • Insecticidal Properties : Recent research highlights its potential as an insecticide. Compounds derived from pyrazoles have shown good activity against pests like Tetranychus cinnabarinus and Plutella xylostella at concentrations as low as 200 µg/mL .
  • Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in various diseases, including kinases and COX enzymes .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of pyrazolo derivatives found that 3-amino-N,N-trimethyl-1H-pyrazole-5-carboxamide exhibited IC50 values in the micromolar range against several cancer cell lines. Notably, it was effective in inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Case Study 2: Insecticidal Efficacy

Research on a series of trimethylpyrazole derivatives revealed that some compounds achieved over 90% mortality against Tetranychus cinnabarinus at a concentration of 400 µg/mL. This demonstrates the potential for developing effective agrochemicals based on this compound's structure .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructure CharacteristicsNotable Properties
3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamideDiethyl substitution at nitrogenDifferent pharmacological profile
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamideDifferent position of amino groupVarying biological activity
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateMethyl ester instead of carboxamideDistinct solubility and reactivity

This comparison emphasizes how the specific substitution pattern in this compound may enhance its lipophilicity and interaction with biological systems compared to other derivatives.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or diketones under basic conditions. For example, a two-step protocol may include:

  • Step 1 : Condensation of methyl acetoacetate with methylhydrazine to form a pyrazole intermediate.
  • Step 2 : N-methylation using iodomethane in DMF with K₂CO₃ as a base, followed by carboxamide functionalization via coupling with trimethylamine and chloroacetyl chloride.
    Critical parameters include pH control (8–10), solvent polarity (DMF or THF), and temperature (60–80°C) to minimize side reactions .

Q. How can the structural integrity of this compound be confirmed?

Use a combination of:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at N1 and N,N-dimethyl carboxamide).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₇H₁₂N₄O, theoretical 168.196 g/mol) .
  • X-ray crystallography : Resolve spatial arrangement of the pyrazole ring and substituents (if crystalline forms are obtainable).

Q. What reactivity patterns are expected due to the amino and carboxamide functional groups?

The amino group at C3 participates in nucleophilic substitutions (e.g., acylation, Schiff base formation), while the N,N-dimethyl carboxamide acts as an electron-withdrawing group, directing electrophilic attacks to the pyrazole C4 position. For example:

  • Acylation : React with acetic anhydride to form 3-acetamido derivatives.
  • Cyclization : Use POCl₃ to form imidazopyrazole fused systems .

Advanced Research Questions

Q. How can molecular docking and surface plasmon resonance (SPR) elucidate interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases). Focus on hydrogen bonding between the carboxamide group and active-site residues (e.g., Asp86 in Factor Xa) .
  • SPR : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time. For example, a KD < 10 nM suggests high affinity for enzyme targets .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurities. Mitigation steps include:

  • Purity validation : Use HPLC (≥95% purity) and LC-MS to detect byproducts.
  • Dose-response curves : Test activity across a concentration range (1 nM–100 µM) to account for non-specific binding.
  • Comparative SAR : Modify substituents (e.g., replacing N,N-dimethyl with diethyl) to assess pharmacophore requirements .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

  • P1 modifications : Replace the 3-amino group with bulkier substituents (e.g., benzylamine) to enhance target selectivity.
  • P4 exploration : Introduce fluorinated aryl groups to improve membrane permeability (logP optimization via ClogP calculations).
  • In vitro assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize lead candidates .

Q. What analytical methods quantify this compound in complex matrices (e.g., plasma)?

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 169→122 (quantifier) and 169→95 (qualifier).
  • Sample prep : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (14,000 rpm, 10 min) .

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